molecular formula C34H35N5O6 B13439816 N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13439816
M. Wt: 609.7 g/mol
InChI Key: FQTPONUNZDHSNX-JCYYIGJDSA-N
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Description

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a modified nucleoside analogue featuring a purin-6-one core linked to a substituted oxolane (tetrahydrofuran) ring. Key structural elements include:

  • Oxolane ring: The 2R,4R,5R stereochemistry, with a hydroxy group at C4 and a bulky bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group at C3.
  • Purinone moiety: A 6-oxo-1H-purin-2-yl group, functionalized with a 2-methylpropanamide (isobutyramide) substituent at the N2 position.
  • Protective groups: The DMT group enhances lipophilicity and stability during synthesis, while the isobutyramide may influence base-pairing interactions in oligonucleotide contexts .

This compound is part of a broader class of therapeutic oligonucleotide precursors, designed to improve nuclease resistance and cellular uptake via thiophosphate or phosphoramidate modifications .

Properties

Molecular Formula

C34H35N5O6

Molecular Weight

609.7 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C34H35N5O6/c1-21(2)31(41)37-33-36-30-29(32(42)38-33)35-20-39(30)28-18-26(40)27(45-28)19-44-34(22-10-6-4-7-11-22,23-12-8-5-9-13-23)24-14-16-25(43-3)17-15-24/h4-17,20-21,26-28,40H,18-19H2,1-3H3,(H2,36,37,38,41,42)/t26-,27-,28-/m1/s1

InChI Key

FQTPONUNZDHSNX-JCYYIGJDSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps. The process typically starts with the preparation of the oxolane ring, followed by the introduction of the purine base. The final step involves the attachment of the 2-methylpropanamide group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The use of high-throughput reactors and continuous flow systems allows for efficient production while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the purine base or the oxolane ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to optimize reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, with ongoing research exploring its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogues synthesized for oligonucleotide therapeutics. Below is a detailed comparison of key derivatives:

Table 1: Structural and Analytical Comparison of Related Compounds

Compound ID/Name Molecular Weight (Da) Key Substituents/Modifications MS (M+H) Purity (HPLC) Retention Time (min) Key References
Target Compound ~751.8* DMT-protected oxolane, isobutyramide, hydroxy at C4 N/A N/A N/A
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide (11) 777.9 Benzamide, DMT, thiophosphate at C4 777.6 99% 3.26
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(TBDMS)oxy]methyl}oxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide (22) ~800.9 TBDMS-protected C5, benzoylsulfanyl at C4, isobutyramide N/A N/A N/A
N-{9-[(2R,4S,5S)-5-({[DMT]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide (43) ~785.8 DMT-thiomethyl at C5, hydroxy at C4, isobutyramide 785.3 >95% 3.15
N-{9-[(2R,4S,5S)-4-({bis(propan-2-yl)aminophosphanyl}oxy)-5-(DMT-sulfanylmethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide (44) 856.4 DMT-thiomethyl, phosphoramidate at C4, isobutyramide 856.4 92% 3.82

*Calculated based on .

Key Observations:

Substituent Effects on Stability :

  • The DMT group (present in the target compound and Compound 11) enhances lipophilicity and protects the hydroxyl group during synthesis .
  • Thiophosphate (e.g., Compound 11) and phosphoramidate (e.g., Compound 44) modifications improve nuclease resistance compared to unmodified phosphates .
  • The tert-butyldimethylsilyl (TBDMS) group in Compound 22 offers steric protection but requires harsh conditions (e.g., TBAF) for deprotection .

Analytical Differentiation :

  • Mass Spectrometry : Molecular weights vary based on substituents (e.g., Compound 44’s phosphoramidate adds ~105 Da compared to Compound 43) .
  • HPLC Retention Times : Hydrophobic groups (e.g., DMT) increase retention times (e.g., Compound 44: 3.82 min vs. Compound 43: 3.15 min) .

Synthetic Challenges :

  • Compound 42, with a free sulfanylmethyl group, showed lower purity (68%) due to instability during deprotection .
  • Compound 11’s high purity (99%) reflects optimized thiophosphate coupling conditions using DEAD and thiol intermediates .

Research Implications

  • Therapeutic Potential: Thiophosphate and phosphoramidate modifications (as in Compounds 11 and 44) are critical for antisense oligonucleotides targeting RNA, enhancing both stability and target binding .
  • Structural Optimization : The target compound’s DMT and isobutyramide groups balance stability and metabolic activation, making it a candidate for prodrug strategies .

Biological Activity

N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

PropertyDetails
Molecular Formula C34H35N5O6
Molecular Weight 609.7 g/mol
IUPAC Name This compound

The compound exhibits various biological activities attributed to its structural components:

  • Antioxidant Activity : It has been shown to scavenge free radicals, which may reduce oxidative stress in cells.
  • Inhibition of Enzymes : The compound demonstrates inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. Studies indicate that derivatives of this compound can inhibit COX-2 with IC50 values ranging from 10 to 25 μM .
  • Cytotoxicity : Preliminary studies suggest moderate cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells, indicating potential for anti-cancer applications .

Study on Enzyme Inhibition

A study evaluated the enzyme inhibition properties of related compounds, revealing that modifications in the phenyl substituents significantly impacted their inhibitory capacity against COX and lipoxygenases. Notably, compounds with electron-withdrawing groups exhibited enhanced activity, while electron-donating groups reduced efficacy .

Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on the MCF-7 cell line, where several derivatives of the compound showed promising results with IC50 values indicating significant cell growth inhibition. These findings suggest that the compound could serve as a lead for developing new anti-cancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions can enhance or diminish its pharmacological properties:

  • Hydroxyl Groups : The presence of hydroxyl groups contributes to antioxidant activity.
  • Methoxy Substituents : Methoxy groups on the phenyl rings influence enzyme inhibition and cytotoxicity profiles.

In Silico Studies

Molecular docking studies have been employed to predict binding interactions between this compound and various enzyme targets. These studies revealed favorable binding modes that correlate with observed biological activities, supporting further investigation into its therapeutic potential .

Q & A

Q. Basic: What are the critical steps in synthesizing this compound?

The synthesis involves:

  • Protection of reactive groups : Use of tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups and bis(4-methoxyphenyl)phenylmethyl (DMT) groups for phosphoramidite intermediates .
  • Phosphoramidite coupling : Activation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite for nucleotide chain elongation .
  • Deprotection and purification : Sequential removal of protecting groups (e.g., TBDMS with tetrabutylammonium fluoride) followed by HPLC purification .

Q. Advanced: How can low yields in the final phosphoramidite coupling step be addressed?

Optimize reaction conditions by:

  • Solvent selection : Anhydrous acetonitrile or dichloromethane to minimize hydrolysis .
  • Catalyst use : 1H-Tetrazole or ethylthiotetrazole to enhance coupling efficiency .
  • Temperature control : Maintain −20°C to stabilize reactive intermediates .

II. Structural Characterization

Q. Basic: Which spectroscopic methods confirm the compound’s structure?

Method Key Parameters Role
NMR ¹H (500 MHz), ¹³C (125 MHz), DEPT-135Assign stereochemistry and functional groups .
Mass Spectrometry ESI-MS (positive ion mode)Confirm molecular weight (±1 Da accuracy) .
X-ray Crystallography Single-crystal diffraction (123 K)Resolve absolute configuration .

Q. Advanced: How to resolve discrepancies in ¹H NMR data for the oxolane ring?

  • 2D NMR techniques : Use HSQC and HMBC to correlate protons with adjacent carbons .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility .

III. Biological Activity and Mechanisms

Q. Basic: What preliminary assays evaluate its bioactivity?

  • Kinase inhibition : Screen against P2Y purinergic receptors using ATP-competitive assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. Advanced: How to determine its mechanism of action at the molecular level?

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
  • Molecular docking : Use AutoDock Vina with PDB structures to predict binding affinities .

IV. Data Analysis and Contradictions

Q. Basic: How to validate purity for pharmacological studies?

  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 260 nm; ≥95% purity threshold .
  • Elemental analysis : Match calculated vs. observed C, H, N values (±0.4%) .

Q. Advanced: How to reconcile conflicting cytotoxicity data across cell lines?

  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Metabolic profiling : Assess cytochrome P450 interactions via LC-MS to identify detoxification pathways .

Stereochemical Considerations

Q. Basic: How is the (2R,4R,5R) configuration confirmed?

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) to separate enantiomers .
  • Optical rotation : Compare [α]²⁵D values with literature data for analogous compounds .

Q. Advanced: What strategies prevent racemization during synthesis?

  • Low-temperature reactions : Conduct coupling steps below −10°C .
  • Steric hindrance : Introduce bulky protecting groups (e.g., TBDMS) to shield chiral centers .

VI. Stability and Storage

Q. Basic: What conditions ensure long-term stability?

  • Storage : −80°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
  • Lyophilization : Freeze-dry in 10 mM ammonium acetate (pH 7.0) for solid-state stability .

Q. Advanced: How to quantify degradation products under physiological conditions?

  • Forced degradation studies : Expose to pH 3.0–9.0 buffers at 37°C for 72 hours, then analyze via UPLC-QTOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.